

An In-depth Technical Guide to Glycine Phosphate: Structure, Synthesis, and Biological Significance

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Compound of Interest

Compound Name: *Glycine phosphate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **glycine phosphate**, a molecule of significant interest in biochemical and pharmaceutical research. The term "**glycine phosphate**" can refer to two distinct chemical entities: a simple salt formed between glycine and phosphoric acid, and a covalently modified molecule, N-phosphorylglycine. This document will elucidate the chemical structures of both forms, detail their synthesis, present relevant quantitative data, and explore their roles in biological signaling pathways.

Chemical Structure and Properties

The chemical identity of **glycine phosphate** is context-dependent, referring to either an ionic salt or a covalently phosphorylated derivative.

Glycine Phosphate (Salt)

The most straightforward interpretation of "**glycine phosphate**" is the salt resulting from the acid-base reaction between glycine and phosphoric acid. In this form, the amino group of glycine is protonated, and the phosphate group exists as an anion, forming an ionic bond.

Chemical Structure:

- IUPAC Name: 2-aminoacetic acid; phosphoric acid[1]

- Molecular Formula: C₂H₈NO₆P[1]
- SMILES: C(C(=O)O)N.OP(=O)(O)O

N-Phosphorylglycine (Covalently Modified)

N-Phosphorylglycine is a derivative of glycine where a phosphate group is covalently attached to the nitrogen atom of the amino group. A well-known example of an N-phosphorylated glycine derivative is N-(phosphonomethyl)glycine, commonly known as glyphosate.

Chemical Structure of N-(phosphonomethyl)glycine:

- IUPAC Name: N-(phosphonomethyl)glycine
- Molecular Formula: C₃H₈NO₅P
- SMILES: C(C(=O)O)NCP(=O)(O)O

Physicochemical Properties

A summary of the key physicochemical properties of glycine, its salt with phosphoric acid, and N-(phosphonomethyl)glycine is presented in Table 1.

Property	Glycine	Glycine Phosphate (1:1 Salt)	N- (phosphonomethyl) glycine
Molecular Weight	75.07 g/mol	173.06 g/mol [1]	169.07 g/mol
Appearance	White, crystalline solid	White crystalline powder	White, crystalline solid
Solubility in Water	Soluble	Soluble	Sparingly soluble
pKa values	2.34 (carboxyl), 9.6 (amino)	Data not readily available	0.8, 2.16, 5.46, 10.14
CAS Number	56-40-6	71295-98-2	1071-83-6

Synthesis of Glycine Phosphate Derivatives

The synthesis of **glycine phosphate** derivatives varies depending on the desired final structure.

Synthesis of N-(phosphonomethyl)glycine (Glyphosate)

Several synthetic routes to N-(phosphonomethyl)glycine have been developed. One common method involves the reaction of glycine with formaldehyde and a source of phosphorus, such as phosphorous acid or its esters, followed by hydrolysis.

Illustrative Experimental Protocol (based on common synthetic strategies):

- Reaction Setup: In a suitable reaction vessel, dissolve glycine in an aqueous solution.
- Addition of Reactants: Add formaldehyde and a dialkyl phosphite to the glycine solution. The reaction is typically carried out in the presence of a base.
- Reaction Conditions: Heat the mixture under reflux for several hours to facilitate the condensation reaction.
- Hydrolysis: After the initial reaction, add a strong acid (e.g., hydrochloric acid) and continue to heat the mixture to hydrolyze the intermediate phosphonate ester.
- Purification: Cool the reaction mixture to induce crystallization of the N-(phosphonomethyl)glycine product. The solid product can then be isolated by filtration, washed, and dried.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and stoichiometry of reactants, will vary depending on the specific patented or published method.

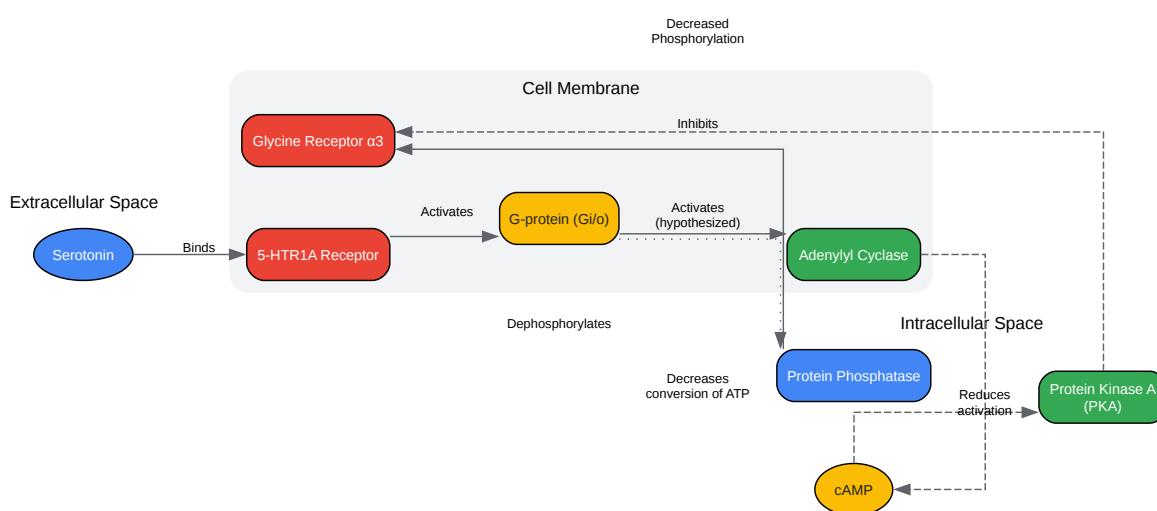
Biological Significance and Signaling Pathways

While the simple salt of glycine and phosphoric acid primarily serves as a source of its constituent molecules, covalently phosphorylated glycine derivatives and the phosphorylation of glycine-related proteins are of significant biological interest, particularly in the context of cellular signaling.

Phosphorylation of the Glycine Receptor $\alpha 3$ (GlyR $\alpha 3$)

A critical signaling pathway involving glycine is the modulation of the inhibitory glycine receptor $\alpha 3$ subtype (GlyR $\alpha 3$) through phosphorylation. This pathway is particularly relevant in the neuronal control of breathing. The activation of the serotonin receptor 5-HTR1A can lead to the dephosphorylation of GlyR $\alpha 3$, which has implications for neuronal excitability.

The signaling cascade is initiated by the binding of serotonin to the 5-HTR1A, a G-protein coupled receptor (GPCR). This event triggers a series of intracellular events that ultimately regulate the phosphorylation state of the GlyR $\alpha 3$.



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Caption: 5-HTR1A-mediated dephosphorylation of the Glycine Receptor $\alpha 3$.

This pathway highlights a crucial mechanism for the fine-tuning of neuronal inhibition and has been implicated in the modulation of respiratory rhythms[2][3].

Experimental Protocols for Analysis

The analysis of **glycine phosphate** and its derivatives often involves spectroscopic techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^{31}P NMR is a powerful technique for the characterization of phosphorylated molecules.

Generalized Protocol for ^{31}P NMR Analysis:

- Sample Preparation: Dissolve a known quantity of the **glycine phosphate** sample in a suitable deuterated solvent (e.g., D_2O). The concentration should be sufficient to obtain a good signal-to-noise ratio (typically in the millimolar range).
- Internal Standard: Add a known amount of an internal standard containing phosphorus (e.g., phosphoric acid or trimethyl phosphate) to the NMR tube for chemical shift referencing and quantification.
- Data Acquisition: Acquire the ^{31}P NMR spectrum on a high-field NMR spectrometer. The acquisition parameters, such as the number of scans, relaxation delay, and pulse width, should be optimized to ensure accurate quantification.
- Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Analysis: The chemical shift of the phosphorus signal provides information about its chemical environment. Integration of the signal relative to the internal standard allows for the determination of the concentration of the phosphorylated species.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

Generalized Protocol for Mass Spectrometry Analysis:

- Sample Preparation: Prepare a dilute solution of the **glycine phosphate** sample in a solvent compatible with the chosen ionization technique (e.g., electrospray ionization - ESI).
- Infusion: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
- Ionization: Ionize the sample using a suitable technique, such as ESI, which is well-suited for polar molecules.
- Mass Analysis: Analyze the resulting ions in the mass analyzer to determine their mass-to-charge ratio (m/z).
- Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion of the **glycine phosphate** derivative, confirming its molecular weight. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and obtain structural information.

This technical guide provides a foundational understanding of **glycine phosphate** in its various forms. For researchers and professionals in drug development, a clear distinction between the salt and covalently modified versions is crucial for accurate experimental design and interpretation of results. The involvement of glycine receptor phosphorylation in key neurological pathways underscores the potential for targeting these systems in therapeutic development.

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